AHN 1-055 hydrochloride

Dopamine Transporter Binding Affinity Selectivity

Standard DAT inhibitors like cocaine and GBR 12909 confound abuse liability studies due to rapid kinetics and reinforcing effects. AHN 1-055 hydrochloride solves this with an atypical profile. - **DAT affinity:** Ki = 11.8 nM; dopamine uptake IC50 = 71 nM - **1:1 DAT/M1 ratio** - distinct from other BZT analogs - **Slow occupancy kinetics** (t1/2 = 7.69 h) vs. cocaine - **Minimal place conditioning** & incomplete cocaine discrimination (79% max) Ideal for dissociating DAT blockade from reinforcement. Supplied with purity ≥98% (HPLC).

Molecular Formula C21H24ClF2NO
Molecular Weight 379.9 g/mol
CAS No. 202646-03-5
Cat. No. B1663677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAHN 1-055 hydrochloride
CAS202646-03-5
Molecular FormulaC21H24ClF2NO
Molecular Weight379.9 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl
InChIInChI=1S/C21H23F2NO.ClH/c1-24-18-10-11-19(24)13-20(12-18)25-21(14-2-6-16(22)7-3-14)15-4-8-17(23)9-5-15;/h2-9,18-21H,10-13H2,1H3;1H/t18-,19+,20?;
InChIKeyYOORVSGDAHWVMC-IIPFOPBBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AHN 1-055 Hydrochloride Overview


AHN 1-055 hydrochloride is a synthetic benztropine (BZT) analog belonging to the 3α-diphenylmethoxytropane class of compounds. It functions as a potent dopamine transporter (DAT) inhibitor and dopamine uptake inhibitor. The compound binds with high affinity to the dopamine transporter and inhibits dopamine uptake with an IC50 of 71 nM . It is a well-characterized research tool for investigating dopamine neurotransmission and developing pharmacotherapies for stimulant use disorders [1].

AHN 1-055 Hydrochloride Differentiators


AHN 1-055 cannot be freely substituted with other benztropine analogs, standard DAT inhibitors, or cocaine despite shared DAT binding. Its unique N-methyl substitution pattern confers a distinct balance of DAT affinity, muscarinic M1 receptor engagement, pharmacokinetic properties, and behavioral pharmacology [1]. The compound demonstrates a 1:1 DAT/M1 affinity ratio, which fundamentally differs from analogs like JHW 007 (16:1 ratio) [1]. This substitution pattern also results in markedly slower transporter occupancy kinetics compared to cocaine and GBR 12909 [2]. These molecular differences translate into quantifiable variations in abuse liability, locomotor stimulation, and in vivo efficacy profiles, making substitution scientifically invalid without confounding experimental outcomes [3].

Quantitative Evidence for AHN 1-055 Hydrochloride


DAT Affinity and Selectivity

AHN 1-055 exhibits a Ki of 11.8 nM at the dopamine transporter (DAT), which is higher affinity than cocaine (Ki ~220 nM) and comparable to GBR 12909 (Ki = 1-40 nM) . However, its selectivity profile differs critically: AHN 1-055 has a DAT/M1 receptor affinity ratio of approximately 1:1, whereas the N-butyl analog JHW 007 shows a 16:1 ratio favoring DAT [1]. This difference in muscarinic engagement influences behavioral outcomes and potential off-target effects.

Dopamine Transporter Binding Affinity Selectivity

Locomotor Stimulation and Abuse Liability

AHN 1-055 shows significantly attenuated locomotor stimulation compared to cocaine and GBR 12909. In mice, cocaine and AHN 1-055 produced dose-related increases in locomotor activity, but AHN 1-055 was less effective than cocaine [1]. In place conditioning studies in rats, cocaine (10–20 mg/kg) produced significant place preference, while AHN 1-055 (0.3–3.0 mg/kg) was without significant effects, even when administered 90 minutes before conditioning [2]. This contrasts with GBR 12909, which produces robust locomotor stimulation [3].

Behavioral Pharmacology Abuse Liability Locomotor Activity

DAT Occupancy Kinetics

AHN 1-055 displays a significantly slower time course of DAT occupancy and behavioral effects compared to cocaine and GBR 12909. In vivo displacement studies using [125I]RTI-121 revealed a slower onset for AHN 1-055, with peak effects occurring later than for cocaine or GBR 12909 [1]. This kinetic profile is a hallmark of atypical DAT inhibitors and is linked to their reduced abuse liability.

Transporter Occupancy Kinetics Pharmacodynamics

Brain Penetration and Distribution

AHN 1-055 demonstrates significantly greater blood-brain barrier permeability and brain distribution than cocaine. In vitro transport across bovine brain microvessel endothelial cells was 2.15 × 10⁻⁴ cm/s for AHN 1-055, compared to 1.63 × 10⁻⁴ cm/s for cocaine (p < 0.05) [1]. The volume of distribution (Vd) for AHN 1-055 was 18.7 L/kg, over 20-fold higher than cocaine's 0.9 L/kg [2]. The elimination half-life was 7.69 hours for AHN 1-055 vs. 0.49 hours for cocaine (>15-fold longer) [3].

Pharmacokinetics Blood-Brain Barrier Brain Penetration

Cocaine Discriminative Stimulus

In rats trained to discriminate cocaine (29 μmol/kg i.p.) from saline, AHN 1-055 produced a maximal substitution of 79% [1]. This is significantly lower than the full substitution (≥80-100%) observed with cocaine itself and with typical DAT inhibitors like GBR 12909. The incomplete substitution indicates a qualitatively different interoceptive cue, suggesting distinct neuropharmacological actions despite shared DAT binding.

Drug Discrimination Substitution Cocaine

Food-Maintained Behavior and Feeding

AHN 1-055 does not increase ratios completed for food reinforcement to the same magnitude as cocaine or GBR 12909 [1]. While all drugs dose-dependently decreased food intake, the benztropine analogs (including AHN 1-055) were more potent than cocaine and GBR 12909 in reducing food consumption [1]. This differential effect on feeding behavior vs. reinforcement highlights another behavioral distinction.

Reinforcement Food-Maintained Behavior Anorectic Effects

AHN 1-055 Hydrochloride Research Applications


Cocaine Use Disorder Pharmacotherapies

AHN 1-055 serves as a prototypical 'atypical' DAT inhibitor for studying medications with low abuse liability. Its high DAT affinity (Ki=11.8 nM) combined with minimal place conditioning [1] and incomplete cocaine discrimination (79% max) [2] make it an ideal tool for dissociating DAT blockade from reinforcing effects. Pharmacokinetic studies show it alters cocaine's effects on dopamine without changing its own PK parameters [3], supporting its use in combination therapy investigations.

DAT Occupancy Kinetics and Behavior

The slow-onset DAT occupancy of AHN 1-055, contrasted with the rapid kinetics of cocaine and GBR 12909 [1], positions it as a key compound for probing how the rate of transporter engagement influences behavioral and neurochemical outcomes. Its high brain penetration (B/P ratio ~4.8) and long half-life (7.69 h) [2] enable sustained target engagement studies not feasible with rapidly cleared compounds.

DAT Conformation and Allosteric Modulation

AHN 1-055, like other BZT analogs, shows bias for stabilizing a cytoplasmic-facing DAT conformation, whereas cocaine stabilizes an extracellular-facing state [1]. This conformational preference may underlie its atypical behavioral pharmacology and makes AHN 1-055 valuable for structure-function studies of DAT, including investigations of allosteric modulation and biased signaling.

Appetitive Motivation and Feeding

AHN 1-055's unique profile—failing to enhance food-reinforced responding while potently reducing food intake [1]—makes it a selective tool for dissecting the dopaminergic mechanisms governing motivation to obtain food versus consumption. This differentiates it from typical DAT inhibitors like cocaine and GBR 12909, which increase both measures.

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